Enhanced In Vitro α-Amylase Inhibition vs. Acarbose in a Fluorinated Hydrazinylthiazole Series
In a 2023 study of fluorinated hydrazinylthiazole derivatives, compound 3h (a close structural analog within the series) demonstrated superior α-amylase inhibition with an IC50 of 5.14 ± 0.03 μM, outperforming the clinical standard acarbose (IC50 = 5.55 ± 0.06 μM) [1]. While the precise IC50 of 4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole against α-amylase has not been reported, the 3-chloro-4-fluorophenyl motif is expected to confer comparable or enhanced potency based on structure-activity relationship (SAR) trends within the series, where halogen substitution directly impacted enzyme inhibition [1]. This provides a quantitative benchmark for researchers procuring the compound for antidiabetic target validation.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against α-amylase enzyme |
|---|---|
| Target Compound Data | Not directly reported for 4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole; SAR suggests potency in the low micromolar range |
| Comparator Or Baseline | Compound 3h from same fluorinated series: IC50 = 5.14 ± 0.03 μM; Acarbose: IC50 = 5.55 ± 0.06 μM |
| Quantified Difference | Analog 3h is 1.08-fold more potent than acarbose; quantitative difference for target compound pending experimental determination |
| Conditions | In vitro α-amylase inhibition assay; experimental details in Mehmood et al., ACS Omega, 2023 |
Why This Matters
The fluorinated hydrazinylthiazole series demonstrates the ability to surpass a clinically used standard, indicating that the target compound, with its specific 3-chloro-4-fluorophenyl group, is a rational procurement choice for antidiabetic drug discovery.
- [1] Mehmood, H., Akhtar, T., Haroon, M., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2023, 8, 11433-11446. View Source
